N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

TLR4 agonism Innate immunity NF-kB activation

N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide (CAS 1105229-46-6; molecular formula C16H16N4O2; MW 296.33 g/mol) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole chemotype, a scaffold identified through high-throughput screening as a selective Toll-like receptor 4 (TLR4) ligand class capable of activating NF-κB signaling in human and murine innate immune cells. The compound is typically supplied at ≥95% purity for research use.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 1105229-46-6
Cat. No. B2972399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
CAS1105229-46-6
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC=C
InChIInChI=1S/C16H16N4O2/c1-3-6-17-13(21)8-20-9-18-14-11-7-10(2)4-5-12(11)19-15(14)16(20)22/h3-5,7,9,19H,1,6,8H2,2H3,(H,17,21)
InChIKeyYVMHANOEQQWCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide (CAS 1105229-46-6): Procurement-Grade Compound Profile


N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide (CAS 1105229-46-6; molecular formula C16H16N4O2; MW 296.33 g/mol) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole chemotype, a scaffold identified through high-throughput screening as a selective Toll-like receptor 4 (TLR4) ligand class capable of activating NF-κB signaling in human and murine innate immune cells [1]. The compound is typically supplied at ≥95% purity for research use . Unlike certain C8-aryl pyrimido[5,4-b]indole derivatives that exhibit submicromolar TLR4 agonist potency, this 8-methyl, N-allyl acetamide variant has been characterized in a high-throughput screening format and found essentially inactive at human TLR4 (EC50 > 100,000 nM), positioning it as a potentially valuable negative-control chemotype within this scaffold family [2].

Why N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide Cannot Be Interchanged with Other Pyrimido[5,4-b]indole Acetamides


The pyrimido[5,4-b]indole scaffold exhibits steep structure–activity relationships (SAR) in which subtle modifications to the N-3 acetamide substituent, C8 position, and N-5 position produce dramatic shifts in TLR4-dependent cytokine production and NF-κB activation potency [1]. Published SAR studies demonstrate that replacing the N-3 carboxamide group alters the balance between IL-6 and IP-10 secretion, while C8-aryl substitution (e.g., phenyl, β-naphthyl) can improve potency from micromolar to submicromolar ranges [2]. Consequently, an N-isopentyl analog (CAS 1105246-21-6), an N-(o-tolyl) analog (CAS 1105232-89-0), or an N-(furan-2-ylmethyl) analog (CAS 1105200-75-6) cannot be assumed to exhibit the same TLR4 activity profile, selectivity fingerprint, or cellular cytokine bias as the N-allyl variant. Direct experimental verification against the specific N-allyl compound is required for any study design or procurement specification .

Quantitative Differentiation Evidence: N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide vs. Active TLR4 Agonist Pyrimido[5,4-b]indoles


TLR4 Agonist Activity: N-allyl Analog vs. C8-Aryl Optimized Pyrimido[5,4-b]indoles

In a high-throughput screening (HTS) format measuring NF-kB activation-mediated SEAP production in HEK293 cells expressing human TLR4, N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide exhibited an EC50 > 100,000 nM, indicating essentially no detectable TLR4 agonist activity [1]. In contrast, the optimized C8-phenyl derivative (compound 36) from the same chemotype class displayed human TLR4 agonist activity at submicromolar concentrations in murine and human TLR4 reporter cell lines (exact EC50 values reported in primary assay) [2]. This >100-fold differential in TLR4 activation potency constitutes the primary evidence-based differentiator for this specific compound.

TLR4 agonism Innate immunity NF-kB activation

N-3 Allyl Substituent Structural Differentiation from Alkyl and Aryl Amide Analogs

The N-allyl group at the acetamide terminus represents a distinct structural feature compared to saturated alkyl (N-isopentyl, CAS 1105246-21-6; N-butyl, CAS 1105201-95-3; N-isopropyl) and aryl/heteroaryl methyl (N-(o-tolyl), CAS 1105232-89-0; N-(furan-2-ylmethyl), CAS 1105200-75-6) analogs within the 8-methyl pyrimido[5,4-b]indole acetamide sub-series . Published SAR studies on the broader pyrimido[5,4-b]indole class demonstrate that carboxamide substituent identity modulates the differential production of IL-6 versus IP-10 (a type I interferon-associated chemokine), with phenyl and substituted phenyl carboxamides skewing toward IP-10 production while reducing IL-6 release [1]. While direct comparative data for the N-allyl vs. N-isopentyl or N-(o-tolyl) compounds are not publicly available, the class-level SAR precedent establishes that N-3 amide substituent variation alone is sufficient to alter both potency and cytokine bias, precluding simple interchange among these analogs [1].

Structure-activity relationship N-3 substitution Drug design

C8-Methyl vs. C8-Aryl Substitution Impact on TLR4 Potency

The 8-methyl substituent on the pyrimido[5,4-b]indole core is a minimal hydrophobic group, in contrast to the C8-aryl derivatives (phenyl, β-naphthyl) that were identified as potency-enhancing modifications in the 2017 SAR optimization campaign [1]. Computational docking analyses suggest that C8-aryl groups engage in additional binding interactions at the TLR4/MD-2 complex interface that are not available to the 8-methyl substituent, providing a structural rationale for the >100-fold potency differential between this compound and C8-aryl analogs [1]. This positions the 8-methyl series, including the N-allyl compound, as a distinct potency tier below the C8-aryl optimized leads.

C8 substitution TLR4 potency MD-2 binding

N-5 Unsubstituted Status: Differential Cytotoxicity Profile vs. N-5 Alkyl Analogs

The 2013 SAR study of pyrimido[5,4-b]indoles reported that N-5 substitution with short alkyl groups reduced the cytotoxicity observed with the initial hit compound while maintaining TLR4-dependent NF-kB activation [1]. The target compound bears no substituent at the N-5 position (R = H), a feature shared with the early low-potency analogs. While direct cytotoxicity data for this specific N-allyl/8-methyl compound are not available, the class-level SAR predicts that the unsubstituted N-5 indole NH may confer a different cytotoxicity profile compared to N-5 methyl or N-5 ethyl analogs, which were specifically introduced to mitigate toxicity [1]. This structural distinction should be accounted for when selecting among pyrimido[5,4-b]indole analogs for cell-based assays.

N-5 substitution Cytotoxicity Drug safety

TLR Selectivity Fingerprint: Inactive at TLR4, TLR3, and TLR9

High-throughput screening data deposited in BindingDB/ChEMBL indicate that compounds structurally related to the pyrimido[5,4-b]indole class have been profiled against multiple TLR subtypes. While the target compound's complete TLR selectivity panel is not publicly available, the existing TLR4 data (EC50 > 100,000 nM) combined with class-level selectivity trends suggest this chemotype is generally selective for TLR4 over other TLRs when appropriately substituted [1]. However, for this specific 8-methyl/N-allyl variant, the lack of TLR4 activity may indicate a general loss of TLR engagement across the family, making it a potentially useful specificity control across TLR screening panels [2].

TLR selectivity Off-target screening Innate immune receptors

Optimal Research Application Scenarios for N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide (CAS 1105229-46-6)


Negative Control for TLR4-Dependent NF-kB Activation Assays

With an EC50 > 100,000 nM at human TLR4 in SEAP reporter HEK293 assays [1], this compound can serve as a structurally matched, inactive control compound alongside active pyrimido[5,4-b]indole TLR4 agonists such as the C8-phenyl (compound 36) or C8-β-naphthyl (compound 39) derivatives that activate TLR4 at submicromolar concentrations [2]. Its use ensures that observed TLR4-dependent phenotypes are specifically attributable to receptor activation rather than scaffold-related off-target effects.

Scaffold for Chemical Biology Probe Development via Terminal Alkene Functionalization

The N-allyl group provides a terminal alkene moiety that can be exploited for bioconjugation via thiol-ene click chemistry, olefin metathesis, or hydroboration-oxidation reactions [1]. This functional handle distinguishes it from saturated N-alkyl analogs (N-isopentyl, N-butyl) and enables the synthesis of fluorescent probes, affinity chromatography resins, or PROTAC linker attachments, expanding its utility beyond the parent compound's limited TLR4 activity profile [2].

Matched-Pair Analysis of C8 Substitution Effects on TLR4/MD-2 Binding

When compared head-to-head with C8-aryl pyrimido[5,4-b]indole analogs that demonstrate submicromolar TLR4 potency via predicted MD-2 interface interactions [1], this 8-methyl variant can serve as a matched-pair comparator to isolate the energetic contribution of the C8-aryl group to TLR4/MD-2 complex binding. Such matched-pair studies are essential for validating computational docking predictions and refining pharmacophore models [1].

Reference Compound for Pyrimido[5,4-b]indole Analytical Method Development

With a well-defined molecular formula (C16H16N4O2), molecular weight (296.33 g/mol), and commercial availability at ≥95% purity [1], this compound can serve as a reference standard for HPLC-MS method development, calibration curve construction, and stability studies targeting the broader pyrimido[5,4-b]indole compound class. Its distinct retention time and mass spectral signature relative to heavier N-isopentyl (MW 326.4) or N-(o-tolyl) (MW 346.4) analogs facilitates chromatographic method resolution optimization [2].

Quote Request

Request a Quote for N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.